molecular formula C10H12O2 B1353104 Methyl 2-(m-tolyl)acetate CAS No. 53088-69-0

Methyl 2-(m-tolyl)acetate

Cat. No.: B1353104
CAS No.: 53088-69-0
M. Wt: 164.2 g/mol
InChI Key: AWTKFTNNPQGGLX-UHFFFAOYSA-N
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Description

Significance of Aromatic Esters in Organic Chemistry and Related Disciplines

Aromatic esters are pivotal in various fields of chemical research and industry. numberanalytics.comwaseda.jp They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com Their versatility allows them to undergo a range of chemical reactions, including hydrolysis and reduction, making them valuable building blocks in synthetic chemistry. numberanalytics.com The pleasant fragrances of many fruits and flowers are attributed to the presence of esters, leading to their widespread use in the food and beverage, and cosmetics industries. numberanalytics.comwaseda.jplibretexts.org

In materials science, derivatives of these esters are explored for applications such as aggregation-induced emission, which is relevant in the development of novel luminescent materials. smolecule.com Furthermore, the study of aromatic esters contributes to a deeper understanding of reaction mechanisms, such as the "ester dance reaction," a novel catalytic process that allows for the efficient synthesis of aromatic esters from readily available starting materials. waseda.jp

Overview of Methyl 2-(m-tolyl)acetate: Structural Features and Research Context

This compound is an aromatic ester with the chemical formula C₁₀H₁₂O₂. smolecule.com Its structure consists of a methyl ester of 2-(m-tolyl)acetic acid, featuring a tolyl group (a methyl-substituted phenyl group) attached to the second carbon of the acetic acid backbone. smolecule.com The methyl group is specifically in the meta position of the phenyl ring relative to the acetate (B1210297) side chain. smolecule.com This compound is also known by its CAS number 53088-69-0. smolecule.com

Table 1: Chemical Identity of this compound

Property Value
Molecular Formula C₁₀H₁₂O₂ smolecule.comfluorochem.co.uk
Molecular Weight 164.204 g/mol smolecule.comfluorochem.co.uk
CAS Number 53088-69-0 smolecule.comfluorochem.co.uk

| Appearance | Liquid fluorochem.co.uk |

In research, this compound serves as a key intermediate in various synthetic pathways. smolecule.com It has been utilized in the preparation of other organic compounds, demonstrating its utility in multi-step syntheses. smolecule.com For instance, derivatives of this compound have been investigated in the field of computational chemistry for designing insecticides. smolecule.com Additionally, it is a component in the synthesis of more complex molecules, such as those with potential biological activities. ontosight.ai

Historical Development of Research on Aryl Acetate Esters

The study of esters, in general, dates back to the early days of organic chemistry, with their formation through esterification being a fundamental reaction. ebsco.com The investigation into aryl esters specifically has evolved to address challenges in their synthesis and to explore their unique reactivity. A significant area of research has been the development of efficient catalytic methods for their preparation.

Historically, reactions like the Fries rearrangement, which converts an aryl ester to a hydroxyaryl ketone, have been important in synthetic chemistry. ethz.ch More recent advancements have focused on developing milder and more selective methods for aryl ester synthesis and modification. For example, palladium-catalyzed cross-coupling reactions have provided powerful tools for the α-arylation of acetate esters, allowing for the formation of carbon-carbon bonds under relatively mild conditions. organic-chemistry.orgacs.org Research has also delved into the selective deprotection of aryl acetates, a crucial step in many synthetic sequences. acs.orgcmu.edu The ongoing exploration of novel reactions, such as the "ester dance reaction," continues to expand the synthetic utility of this important class of compounds. waseda.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKFTNNPQGGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408656
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53088-69-0
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Methyl 2 M Tolyl Acetate and Analogues

Hydrolysis Mechanisms

Hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. libretexts.org In the presence of water, methyl 2-(m-tolyl)acetate can be hydrolyzed to produce 2-(m-tolyl)acetic acid and methanol (B129727). smolecule.com

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters like this compound is the reverse of Fischer esterification and is a reversible process. libretexts.orgchemistrysteps.comdalalinstitute.com The reaction is typically carried out by heating the ester with a large excess of water containing a strong acid catalyst. libretexts.org

The mechanism proceeds through several key steps: libretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgnumberanalytics.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.orgnumberanalytics.com This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (an alcohol).

Elimination of Alcohol: The tetrahedral intermediate collapses, eliminating a molecule of alcohol (methanol in this case) and reforming the carbonyl group.

Deprotonation: A water molecule removes a proton from the carbonyl oxygen to regenerate the hydronium ion catalyst and form the carboxylic acid product, 2-(m-tolyl)acetic acid. libretexts.orgnumberanalytics.com

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. libretexts.orgjove.com The use of a base, such as hydroxide (B78521) ion (OH⁻), as a reactant rather than a catalyst drives the reaction to completion. jove.commasterorganicchemistry.com

The base-catalyzed hydrolysis of esters is a classic example of a nucleophilic acyl substitution reaction. numberanalytics.commasterorganicchemistry.comlibretexts.org The generally accepted mechanism for esters like this compound is the BAC2 mechanism, which stands for base-catalyzed, acyl-oxygen cleavage, bimolecular. epa.gov

The steps involved are:

Nucleophilic Attack: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. numberanalytics.comjove.com This addition step leads to the formation of a tetrahedral intermediate. libretexts.orgjove.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed, and the alkoxide ion (methoxide, CH₃O⁻, in this case) is eliminated as the leaving group. jove.comlibretexts.org

Proton Transfer: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid (2-(m-tolyl)acetic acid). chemistrysteps.com This acid-base reaction is essentially irreversible and forms a carboxylate salt and an alcohol (methanol). chemistrysteps.commasterorganicchemistry.com

This final deprotonation step is what drives the saponification reaction to completion, as the resulting carboxylate anion is resonance-stabilized and unreactive towards further nucleophilic attack. jove.com

Kinetic studies of base-catalyzed ester hydrolysis typically show that the reaction rate is proportional to the concentrations of both the ester and the hydroxide ion, consistent with a bimolecular mechanism. nih.gov The accepted mechanism for base-catalyzed hydrolysis involves the formation of a complex between the ester and the hydroxyl ion. ias.ac.in

Isotopic labeling studies have provided crucial evidence for the proposed mechanism. When an ester is hydrolyzed in water containing the oxygen-18 isotope (¹⁸O), the ¹⁸O is found exclusively in the alcohol product and not in the carboxylate salt. libretexts.orgjove.com This result confirms that the reaction proceeds via cleavage of the acyl-oxygen (C-OR') bond, rather than the alkyl-oxygen (CO-R') bond, which is consistent with the nucleophilic acyl substitution pathway. libretexts.orgjove.commasterorganicchemistry.com

In general base-catalyzed hydrolysis, a base other than the hydroxide ion facilitates the reaction by deprotonating a water molecule as it attacks the ester. Theoretical studies using density functional theory (DFT) have investigated the mechanism of general base-catalyzed hydrolysis of aryl esters. nih.gov These studies suggest a concerted mechanism where the nucleophilic addition of water and the elimination of the leaving group occur simultaneously with proton transfers. nih.gov This concerted pathway is supported by experimental evidence, including kinetic isotope effects. nih.gov While specific studies on this compound are not prevalent, the principles of general base catalysis observed for other aryl esters, particularly those with electron-withdrawing groups, are relevant. masterorganicchemistry.com Intramolecular general base catalysis has also been observed in specific cases, such as the hydrolysis of 2-aminobenzoate (B8764639) esters, where the neighboring amine group facilitates the reaction. iitd.ac.in

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. smolecule.com This reaction is often catalyzed by either an acid or a base. For this compound, this reaction would involve reacting it with a different alcohol to form a new ester and methanol.

The mechanism of transesterification is analogous to that of hydrolysis.

Acid-Catalyzed Transesterification: The mechanism mirrors acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The key steps involve protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of the original alcohol (methanol).

Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to release the original alkoxide (methoxide) and form the new ester.

Chemoselective transesterification reactions can be achieved using specific reagents like in situ formed alkoxyzinc salts. tubitak.gov.tr Studies have shown that electron-donating groups on aromatic esters decrease their reactivity in these reactions. tubitak.gov.tr Lipase-catalyzed transesterification has also been reported for related compounds, indicating the potential for enzymatic methods in these transformations. researchgate.net

Reduction Reactions of the Ester Moiety

The ester functional group in this compound is susceptible to reduction by various hydride reagents, leading to the formation of either the corresponding primary alcohol or, under specific conditions, the aldehyde.

The complete reduction of the ester moiety in this compound yields 2-(m-tolyl)ethanol. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of readily reducing esters to primary alcohols. commonorganicchemistry.comchemistrysteps.comlibretexts.orgharvard.edulibretexts.org The reaction proceeds via a two-step mechanism. Initially, a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) leaving group to form an aldehyde, 2-(m-tolyl)acetaldehyde. Since aldehydes are more reactive than esters towards reduction, the newly formed aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. chemistrysteps.com A final workup step with water or acid protonates the alkoxide to give the final product, 2-(m-tolyl)ethanol. libretexts.org

Other reducing agents can also be employed. Lithium borohydride (B1222165) (LiBH₄) is a milder alternative to LiAlH₄ but is still effective for reducing esters. commonorganicchemistry.com Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also capable of reducing aromatic esters, although they may require longer reaction times compared to their aliphatic counterparts. commonorganicchemistry.com Sodium borohydride (NaBH₄) is generally too weak to reduce esters under standard conditions. commonorganicchemistry.comlibretexts.org

Table 1: Common Reducing Agents for Ester to Alcohol Conversion

Reagent Formula Reactivity Solvents Notes
Lithium Aluminum Hydride LiAlH₄ Very Strong Ethers (e.g., THF, diethyl ether) Highly reactive and non-selective; reduces a wide range of functional groups. commonorganicchemistry.comharvard.edu
Lithium Borohydride LiBH₄ Strong THF, Ether, Isopropanol Less reactive than LiAlH₄, offering better selectivity in the presence of certain functional groups. commonorganicchemistry.comharvard.edu
Borane-Dimethyl Sulfide BH₃-SMe₂ Moderate THF Generally requires longer reaction times for aromatic esters compared to aliphatic ones. commonorganicchemistry.com
Sodium Borohydride NaBH₄ Weak Methanol, Ethanol Generally does not reduce esters. commonorganicchemistry.comlibretexts.org

The partial reduction of this compound to 2-(m-tolyl)acetaldehyde is a more challenging transformation because the aldehyde intermediate is more susceptible to reduction than the starting ester. To isolate the aldehyde, the reaction must be stopped after the first stage. This is typically achieved by using a sterically hindered and less reactive reducing agent at low temperatures. masterorganicchemistry.com

Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this partial reduction. commonorganicchemistry.commasterorganicchemistry.comscribd.com When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), it adds a hydride to the ester's carbonyl group to form a relatively stable tetrahedral intermediate. scribd.comdavuniversity.org This intermediate does not readily collapse to the aldehyde at low temperatures. Upon aqueous workup, the intermediate is hydrolyzed to release the desired aldehyde, 2-(m-tolyl)acetaldehyde. davuniversity.org The use of low temperatures is crucial to prevent the over-reduction of the aldehyde to the primary alcohol. masterorganicchemistry.com

Table 2: Reagents for Partial Reduction of Esters to Aldehydes

Reagent Formula Key Conditions Mechanism
Diisobutylaluminum Hydride DIBAL-H Low temperature (-78 °C), 1 equivalent of reagent, non-polar solvent (e.g., toluene (B28343), DCM) Forms a stable tetrahedral intermediate that is hydrolyzed to the aldehyde upon workup. commonorganicchemistry.commasterorganicchemistry.comdavuniversity.org

Aminolysis of Esters

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This process involves the nucleophilic substitution of the alkoxy group of the ester by an amino group.

This compound can react with ammonia (B1221849), primary amines, or secondary amines to produce the corresponding amides: 2-(m-tolyl)acetamide, N-substituted-2-(m-tolyl)acetamides, and N,N-disubstituted-2-(m-tolyl)acetamides, respectively. chemistrysteps.comdalalinstitute.com The reaction proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.comfiveable.me The amine acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. dalalinstitute.comfiveable.me This intermediate then collapses, expelling the methoxide (⁻OCH₃) as a leaving group to form the more stable amide. chemistrysteps.com

The reaction of esters with hydroxylamine (B1172632) (NH₂OH), known as hydroxylaminolysis, presents a more complex mechanistic picture due to the presence of two nucleophilic centers in hydroxylamine: the nitrogen and the oxygen atom. This can lead to the formation of both N-acylated (hydroxamic acids) and O-acylated products. arkat-usa.org

Studies on analogous aryl acetates have shown that the reaction pathway is highly dependent on the nature of the ester's leaving group. arkat-usa.org For esters with good leaving groups, N-acylation tends to occur, while esters with poor leaving groups favor O-acylation. arkat-usa.org The reaction kinetics suggest the formation of a tetrahedral intermediate. arkat-usa.org

Recent theoretical studies on the reaction of hydroxylamine with phenyl acetate (B1210297) propose that hydroxylamine can exist in equilibrium with its more nucleophilic zwitterionic tautomer, ammonia oxide (H₃N⁺-O⁻). researchgate.netrsc.org Calculations suggest that the main reaction pathway for O-acylation proceeds through a concerted mechanism involving this zwitterionic form, bypassing a traditional tetrahedral intermediate. rsc.org The activation barrier for this O-attack is lower than that for the N-attack by the neutral hydroxylamine molecule, which is consistent with experimental observations where O-acylated products are often favored. rsc.org The reaction can also be subject to general acid-base catalysis, where a second molecule of hydroxylamine facilitates the breakdown of the reaction intermediate to products. arkat-usa.orgnih.gov

Rearrangement Reactions

While this compound itself is not typically the substrate for common named rearrangement reactions, analogous structures, particularly aryl alkyl ketones, undergo significant skeletal reorganizations like the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.org This reaction converts an aryl alkyl ketone into a terminal amide or thioamide. wikipedia.org For instance, acetophenone (B1666503) can be converted to 2-phenylacetamide. wikipedia.org The reaction typically involves heating the ketone with ammonium (B1175870) polysulfide (Willgerodt conditions) or with sulfur and an amine like morpholine (B109124) (Willgerodt-Kindler conditions). wikipedia.orgorganic-chemistry.org

The mechanism of the Kindler modification is believed to start with the formation of an enamine from the ketone and the secondary amine. wikipedia.org This enamine then reacts with sulfur. The key rearrangement step involves the migration of the carbonyl group (as a thioamide) to the end of the alkyl chain, proceeding through a series of proposed thio-substituted iminium-aziridinium intermediates. organic-chemistry.org The final thioamide can then be hydrolyzed to the corresponding amide.

Another relevant rearrangement is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone upon treatment with a Lewis acid. rsc.orgresearchgate.net For example, m-tolyl acetate can rearrange to form 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone. rsc.org This reaction is reversible under certain acidic conditions. rsc.org While this compound does not have the phenolic ester structure required for a classical Fries rearrangement, these related reactions highlight the potential for skeletal reorganization within substituted aromatic systems under specific catalytic conditions.

Fries Rearrangement of Aryl Esters

The Fries rearrangement is an important method for synthesizing hydroxyaryl ketones, which are valuable intermediates in the production of fine chemicals and pharmaceuticals. ethz.chrsc.org Traditionally, this reaction is conducted using Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃), or strong protic acids such as hydrofluoric acid (HF). wikipedia.orgethz.chrsc.orgorganic-chemistry.org However, these homogeneous catalysts are often required in stoichiometric amounts, are corrosive, and generate significant waste, prompting the search for more sustainable heterogeneous catalysts. ethz.chrsc.org

The widely accepted mechanism for the Fries rearrangement involves the coordination of a Lewis acid to the carbonyl oxygen of the acyl group. This polarization of the bond between the acyl group and the phenolic oxygen leads to the formation of a free acylium carbocation. This carbocation then participates in a classic electrophilic aromatic substitution with the aromatic ring. wikipedia.org The reaction is selective for the ortho and para positions, and the preferred product can be influenced by reaction conditions such as temperature and solvent. wikipedia.org Lower temperatures generally favor the para product, while higher temperatures favor the ortho product. wikipedia.org This temperature dependence is attributed to thermodynamic versus kinetic control, where the ortho product can form a more stable bidentate complex with the aluminum catalyst. wikipedia.org

The substitution pattern on the aryl ester substrate significantly influences the outcome of the Fries rearrangement. The presence of deactivating, meta-directing groups on the benzene (B151609) ring can lower the chemical yield, as is typical for Friedel-Crafts acylations. wikipedia.org Conversely, electron-donating groups on the phenolic ester can favor the rearrangement. uni-stuttgart.de

Steric hindrance also plays a crucial role. If the aromatic or acyl component is heavily substituted, the reaction yield tends to decrease. wikipedia.org For instance, a study on the trifluoromethanesulfonic acid (TFMS)-catalyzed Fries rearrangement of phenyl benzoates showed that while electron-donating groups at the 3-position of the phenolic ester promoted the reaction, two methyl groups at the 3- and 5-positions prevented the rearrangement. uni-stuttgart.de This highlights the sensitivity of the reaction to steric factors.

In the context of zeolite-catalyzed reactions, the effects of substrate substitution are intertwined with the accessibility of the active sites within the zeolite's microporous structure. ethz.ch A study on the Fries rearrangement of various methyl-substituted phenyl acetates over different zeolite frameworks revealed a framework-dependent effect on the reaction chemistry. ethz.chrsc.org This underscores the potential for transforming dimethylphenyl acetates using this method. ethz.chrsc.org

The conversion of various methyl-substituted aryl acetates over different zeolite catalysts is presented in the table below. This data illustrates the impact of both substrate structure and catalyst type on the reaction's efficiency.

SubstrateCatalystConversion (%)Selectivity to Fries Products (%)Selectivity to Phenols (%)
p-Tolyl acetateMFI(15)256035
p-Tolyl acetateFAU(15)455540
p-Tolyl acetateBEA(15)705045
3,4-Dimethylphenyl acetateMFI(15)157025
3,4-Dimethylphenyl acetateFAU(15)356530
3,4-Dimethylphenyl acetateBEA(15)606035
2,3-Dimethylphenyl acetateMFI(15)107520
2,3-Dimethylphenyl acetateFAU(15)257025
2,3-Dimethylphenyl acetateBEA(15)506530
Conditions: 2.5 mmol substrate, 340 mg catalyst, toluene 10 cm³, T = 423 K, t = 6 h. rsc.org

The use of microporous zeolites as solid acid catalysts for the Fries rearrangement is a promising alternative to traditional homogeneous catalysts. ethz.chresearchgate.net Zeolites offer advantages such as being heterogeneous and regenerable, and they can exhibit shape selectivity. cas.cz However, their application has been met with mixed success, with some studies reporting poor stability and significant byproduct formation. cas.cz

The catalytic performance of zeolites is highly dependent on their framework type, the concentration and strength of their Brønsted acid sites, and the reaction conditions. ethz.chcas.cz For instance, in the rearrangement of phenyl acetate, a catalyst based on zeolite Beta was found to be very active initially but led to the formation of other components with prolonged reaction times. cas.cz In contrast, a ZSM-5 based catalyst showed a lower reaction rate but higher selectivity, with a higher para-to-ortho product ratio, suggesting shape selectivity. cas.cz

Research has shown the importance of a high concentration of accessible Brønsted acid sites for optimal performance, with beta zeolites often exhibiting the best results. ethz.chrsc.orgresearchgate.net The reaction can occur on acid sites located within the micropores or on the external surface of the zeolite crystals. ethz.ch A key competitive reaction is the cleavage of the ester's C-O bond, which occurs in parallel to the Fries rearrangement and leads to the formation of phenols. ethz.chresearchgate.net The subsequent acylation of the resulting phenol (B47542) can also occur, depending on the substrate and reaction conditions. ethz.chresearchgate.net

Ion exchange can modify the activity of zeolites. For example, exchanging H-Beta zeolites with rare earth metal oxides has been shown to improve their activity in the Fries rearrangement of phenyl acetate, leading to higher conversion and selectivity. yu.edu.jo This is attributed to the formation of new Brønsted acidic sites on the external surface of the zeolite. yu.edu.jo

The table below summarizes the conversion and selectivity for the Fries rearrangement of p-tolyl acetate over various solid acid catalysts, including different types of zeolites.

CatalystConversion of p-TA (%)Selectivity to Fries Products (%)Selectivity to p-Cresol (%)
MFI(15)256035
FAU(15)455540
BEA(15)705045
MCM-4158015
B₂O₃/ZrO₂107520
WO₃/ZrO₂157025
HPA/ZrO₂206530
Conditions: 2.5 mmol p-TA, 340 mg catalyst, 10 cm³ solvent, T = 423 K, t = 6 h. researchgate.net
p-TA refers to p-tolyl acetate.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into ester chemistry. These methods are employed to determine molecular structures, electronic properties, and potential energy surfaces of reactions. Studies on m-tolyl acetate (B1210297) derivatives and related compounds have utilized quantum chemical parameters to build quantitative structure-activity relationships (QSAR) nih.govresearchgate.net. Such calculations can establish correlations between properties like frontier molecular orbital energies (HOMO and LUMO), ionization energy, and electron affinity with the compound's activity nih.govresearchgate.net.

For instance, in a study on 2,4,6-trinitro-N-(m-tolyl)aniline, a related m-tolyl derivative, Density Functional Theory (DFT) calculations were used to explore the conformational space by mapping the potential energy profiles associated with internal bond rotations. This allowed for the identification of stable conformers of the molecule uc.pt.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands out as one of the most widely used methods in quantum chemistry due to its favorable balance of computational cost and accuracy. It is instrumental in studying the reactivity of esters, including those with aromatic moieties like Methyl 2-(m-tolyl)acetate.

DFT calculations are pivotal for mapping the potential energy surface of a reaction, which includes identifying stable intermediates and the transition states that connect them. The calculated energy barriers (activation energies) are crucial for predicting reaction feasibility and rates.

A pertinent example involves the comparison of acylation activity between m-tolyl acetate and methyl acetate using H-Beta zeolite as a catalyst osti.gov. DFT calculations revealed that m-tolyl acetate is a more effective acylating agent. The calculations suggest a mechanism involving the formation of an acylium ion intermediate. The energy calculations indicated that the dissociation of the aromatic ester to form this reactive intermediate is more favorable than for an alkyl ester like methyl acetate osti.gov. Furthermore, for the reverse reaction, the formation of methyl acetate from an acetyl ion and methanol (B129727) was found to be barrier-less, highlighting the detailed insights that energy profile calculations can provide osti.gov.

Table 1: Calculated Reaction Energetics for Hydrogen Abstraction from Methyl Acetate by Various Radicals. The table shows the barrier heights (reaction energies) computed using high-level ab initio quantum chemistry methods.
Abstracting RadicalAbstraction SiteBarrier Height (kcal/mol)Reference
H (Hydrogen)Methyl group (ester)11.2 princeton.edu
H (Hydrogen)Methyl group (acetyl)8.1 princeton.edu
OH (Hydroxyl)Methyl group (ester)2.4 princeton.edu
OH (Hydroxyl)Methyl group (acetyl)-1.3 princeton.edu
HO₂ (Hydroperoxyl)Methyl group (ester)18.1 princeton.edu
HO₂ (Hydroperoxyl)Methyl group (acetyl)14.0 princeton.edu

By elucidating the structures of intermediates and transition states, DFT helps to distinguish between different possible reaction mechanisms, such as concerted (single-step) and stepwise (multi-step) pathways.

The acylation reaction involving m-tolyl acetate provides an example of a stepwise mechanism, where the reaction proceeds through two distinct steps: (1) the formation of an acylium ion intermediate, and (2) the subsequent carbon-carbon bond formation between the acylium ion and the aromatic substrate osti.gov.

In contrast, thermal decomposition reactions of esters often proceed through concerted mechanisms. Theoretical studies on the pyrolysis of methyl acetate have identified competitive concerted pathways, including one that leads to the formation of ketene (B1206846) and methanol polyu.edu.hk. Similarly, investigations into the gas-phase thermal decomposition of phenyl acetate and p-tolyl acetate using DFT have detailed mechanisms involving a concerted six-membered cyclic transition state acs.orgresearchgate.net.

Computational Kinetics for Ester Reactions

Computational kinetics leverages the results of quantum chemical calculations to predict reaction rate constants. This field is essential for understanding the detailed chemical behavior of esters, particularly in complex environments like combustion or atmospheric processes. Methodologies such as Transition State Theory (TST) are commonly used to calculate rate constants from the computed energies and vibrational frequencies of reactants and transition states. princeton.eduacs.org

Hydrogen atom abstraction is a critical elementary reaction class in the oxidation and pyrolysis of esters. The rates of these reactions are highly dependent on the abstracting radical species and the specific C-H bond being targeted within the ester molecule.

Extensive computational studies have been performed on methyl acetate as a model ester to understand these reactions in detail. High-level ab initio calculations, such as coupled-cluster theory [CCSD(T)], have been used to obtain chemically accurate barrier heights and reaction energies for H-atom abstraction from both the acetyl (CH₃CO) and ester (OCH₃) methyl groups by a variety of radicals, including H, O, OH, CH₃, and HO₂. princeton.edu These studies often incorporate advanced treatments for internal rotations and quantum tunneling to achieve high accuracy over a wide temperature range (e.g., 250-2000 K). princeton.eduacs.org For example, theoretical investigations of H-atom abstraction from methyl acetate and ethyl acetate by OH and HO₂ radicals have been performed using variational transition state theory (TST) to provide accurate rate constants for kinetic modeling. universityofgalway.ie

For methyl acetate, comprehensive kinetic models have been developed and validated against a wide array of experimental data. universityofgalway.ietandfonline.comosti.gov These validation experiments include measurements of ignition delay times in shock tubes, laminar burning velocities, and species concentration profiles in jet-stirred reactors. tandfonline.comosti.gov One such model for small esters includes 506 species and 2809 reactions, demonstrating the complexity required to accurately capture the combustion chemistry. universityofgalway.ieosti.gov The ability of these models to reproduce experimental results provides confidence in the underlying computational kinetics and reaction mechanisms. tandfonline.com

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For derivatives of m-tolyl acetate, these methods have been instrumental, particularly in the context of designing new insecticides. nih.govnih.gov Theoretical studies have utilized molecular modeling to calculate a variety of molecular descriptors, which are then used to build predictive models. nih.govresearchgate.net

While detailed molecular dynamics (MD) simulations specifically for this compound are not extensively documented in the provided literature, the broader application of molecular modeling has been significant. For instance, in studies of related m-tolyl acetate insecticides, modeling is the first step to generate optimized 3D structures. nih.gov These optimized geometries are then used for subsequent calculations of quantum chemical, topological, and physicochemical parameters. nih.govnih.gov The process typically involves setting the charge of the molecule to zero and the spin multiplicity to unity, with convergence and iteration limits set to ensure accuracy. nih.gov Such studies lay the groundwork for understanding the conformational possibilities and the energetic landscape of these molecules, which are essential prerequisites for MD simulations that could predict their behavior over time in different environments.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern chemistry for establishing mathematical relationships between the structural features of a compound and its biological activity or physicochemical properties. nih.gov For derivatives of m-tolyl acetate, QSAR has been effectively used to model their toxicity, particularly in the context of insecticide design. nih.govscispace.com These studies aim to create robust models that can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts toward more potent and selective molecules. nih.govresearchgate.net

A cornerstone of QSAR/QSPR modeling is the correlation of calculated molecular descriptors with experimentally determined data. In studies of m-tolyl acetate derivative insecticides, a strong correlation was found between various computed parameters and their experimental LD50 values (a measure of acute toxicity). nih.govnih.gov

The following types of descriptors were calculated and correlated:

Quantum Chemical Descriptors : Parameters such as total energy, electronic energy, binding energy, core-core repulsion, heat of formation, ionization energy, electron affinity, global softness, and global hardness all showed strong correlations with experimental LD50 values. nih.govnih.gov Notably, the dipole moment was an exception, exhibiting a very low correlation. nih.gov

Topological Descriptors : These descriptors quantify aspects of molecular topology. For the m-tolyl acetate derivatives, the molecular topological index (MTI), polar surface area (PSA), Wiener index (WI), and Balaban index (BI) demonstrated excellent correlation with toxicological activity. nih.govnih.govresearchgate.net

Physicochemical Descriptors : Among the calculated physicochemical parameters like logP, surface area (SA), surface volume (SV), hydration energy (EHydr), polarizability (PLZ), and refractivity (RFT), it was found that SV, EHydr, PLZ, and RFT were particularly useful in establishing the QSAR. nih.govnih.govresearchgate.net

The table below summarizes the key molecular descriptors and their reported correlation with the toxicological activity of m-tolyl acetate derivatives. nih.govnih.gov

Descriptor TypeCorrelated DescriptorsUncorrelated/Poorly Correlated Descriptors
Quantum Chemical Total Energy, Electronic Energy, Binding Energy, Heat of Formation, Ionization Energy, Electron Affinity, Global Softness, Global HardnessDipole Moment
Topological Molecular Topological Index (MTI), Polar Surface Area (PSA), Wiener Index (WI), Balaban Index (BI)Total Connectivity (TC), Total Valence Connectivity (TVC), Topological Diameter (TD)
Physicochemical Surface Volume (SV), Hydration Energy (EHydr), Polarizability (PLZ), Refractivity (RFT)logP, Surface Area (SA)

The strong correlations between computed descriptors and experimental data have enabled the development of predictive QSAR models. These models have been successfully applied to calculate theoretical LD50 values for m-tolyl acetate insecticides, and these predictions showed an excellent correlation with the experimental values. nih.govnih.govscispace.com The research indicated that the best predictive results were achieved using quantum chemical descriptors derived from the Modified Neglect of Atomic Overlap (MNDO) semi-empirical method. nih.govnih.gov

Furthermore, these validated QSAR models serve as a powerful tool for in silico pharmacology and molecular design. smolecule.com Based on the established relationships, researchers have proposed new molecules that are structurally related to the studied insecticides. nih.govnih.gov The theoretical activities of these newly designed compounds were then estimated using the predictive models to assess the viability of their synthesis. nih.gov This approach streamlines the discovery process by prioritizing compounds with the highest predicted efficacy. nih.govnih.govresearchgate.net

Understanding the reactivity of a molecule is crucial for predicting its biological interactions. For the m-tolyl acetate insecticide derivatives, computational methods have been used to identify the most likely sites for chemical reactions. nih.govnih.gov The analysis of reactive sites was accomplished using several theoretical tools:

Fukui Function : This descriptor helps to identify the sites in a molecule that are most susceptible to nucleophilic or electrophilic attack.

Huckel Charges : These provide an estimation of the charge distribution within the molecule's pi-electron system.

HOMO/LUMO Diagrams : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The mapped electrostatic potentials from these frontier orbitals reveal the reactive sites within the molecules. nih.govnih.govresearchgate.net

The toxicity profile of the insecticides was found to correlate strongly with global reactivity descriptors like ionization energy, electron affinity, global softness, and global hardness, providing a comprehensive picture of their chemical behavior. nih.govnih.gov

The table below lists some of the key molecular descriptors calculated in these studies. nih.govnih.govresearchgate.net

Descriptor CategorySpecific Descriptors Calculated
Quantum Chemical Total energy, Electronic energy, Binding energy, Core-core repulsion energy, Heat of formation, Dipole moment, HOMO energy, LUMO energy
Global Reactivity Ionization energy, Electron affinity, Global softness, Global hardness
Topological Molecular topological index (MTI), Polar surface area (PSA), Total connectivity (TC), Total valence connectivity (TVC), Wiener index (WI), Topological diameter (TD), Balaban index (BI)
Physicochemical logP, Surface area (SA), Surface volume (SV), Hydration energy (EHydr), Polarizability (PLZ), Refractivity (RFT)

Applications of Methyl 2 M Tolyl Acetate and Analogous Compounds in Research

Research in Medicinal Chemistry

The core structure of Methyl 2-(m-tolyl)acetate, featuring a phenyl ring, an acetic acid ester group, and a methyl substituent, provides a foundation for systematic chemical modifications aimed at developing new therapeutic agents.

The chemical modification, or derivatization, of parent compounds like this compound is a fundamental strategy in drug development. This process involves altering the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic properties. For example, the related compound tolmetin (B1215870), a non-steroidal anti-inflammatory drug (NSAID), has been derivatized to explore new biological activities. Starting from its methyl ester form, tolmetin has been converted into tolmetin hydrazide, which then serves as a precursor for synthesizing a series of hydrazone derivatives. nih.gov

The exploration of bioactive properties of this compound analogs has yielded promising results across several therapeutic areas. By modifying the core structure, scientists have been able to investigate a range of biological activities.

While research on the specific antibacterial properties of this compound is not extensively documented, the broader class of fatty acid methyl esters has been shown to possess antimicrobial activity. semanticscholar.org Studies have investigated the efficacy of various plant-derived extracts containing polyphenols and flavonoids against numerous clinical bacterial isolates, including Staphylococcus aureus. mdpi.comnih.gov For instance, methanolic leaf extracts of Melia azedarach have demonstrated a broad spectrum of antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 31.25 mg/mL to 125 mg/mL. nih.gov Furthermore, acetic acid itself, at a low concentration of 3%, exhibits excellent bactericidal effects against problematic Gram-negative bacteria such as P. aeruginosa and A. baumannii, suggesting its potential as an antiseptic agent. nih.gov The synthesis of novel thiazole (B1198619) hybrids has also yielded compounds with activity against Staphylococcus aureus. nih.gov These findings provide a rationale for the investigation of this compound derivatives for potential antibacterial applications.

Derivatives of aryl acetic acids have been a significant focus in the development of cholinesterase inhibitors for potential use in treating neurodegenerative disorders like Alzheimer's disease. nih.gov Cholinesterase inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov

Research has shown that synthetic derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com For instance, a study on cativic acid derivatives identified compound 3c as the most active against AChE, with a half-maximal inhibitory concentration (IC₅₀) of 3.2 μM. nih.gov Enzyme kinetic and molecular docking studies revealed that this inhibitor targets both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov In another study, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was evaluated, and several compounds showed AChE inhibition comparable to the approved drug rivastigmine. nih.gov The development of dual-target inhibitors, which act on both AChE and BChE, has become a new area of interest in the search for more effective treatments for Alzheimer's disease. researchgate.net

Table 1: Cholinesterase Inhibition by Analogous Compounds

The development of novel anticancer agents is a critical area of research, and compounds structurally related to this compound have been investigated for their potential in this field. For example, derivatives of the anti-inflammatory drug tolmetin have been synthesized and evaluated for their anticancer activity. nih.gov

One study focused on tolmetin-based hydrazone derivatives, testing their antiproliferative activity against various human tumor cell lines. Compound 5b from this series showed notable cytotoxicity against colon cancer (HCT-15), renal cancer (UO-31), and leukemia (HL-60) cell lines, with IC₅₀ values of 11.2 μM, 16.1 μM, and 12.5 μM, respectively. This compound was also found to be a potent inhibitor of VEGFR-2, a key protein involved in tumor angiogenesis. nih.gov In other research, a novel thiazole hybrid, 6a , demonstrated significant anticancer activity with a mean growth inhibition of 51.18% in the NCI 60-cell line screen. nih.gov It was particularly effective against the ovarian cancer cell line OVCAR-4, with an IC₅₀ of 1.569 μM. nih.gov The cytotoxic effects of other analogs containing a tolyl group have also been observed in cancer cell lines such as HT29. mdpi.com

Table 2: Anticancer Activity of Analogous Compounds

Compounds derived from arylacetic acids are well-known for their anti-inflammatory properties. nih.gov Research into new analogs continues to explore and optimize these effects, as well as associated antioxidant activities. Inflammation is a complex biological response, and enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key targets for anti-inflammatory drugs. nih.gov

A series of newly synthesized phenylbutanal derivatives and their corresponding carboxylic acids were evaluated for their anti-inflammatory and antioxidant potential. nih.gov Several of these compounds were identified as potent inhibitors of COX and 5-LOX enzymes. Notably, compounds FM4 , FM10 , and FM12 showed strong inhibition of COX-2, with IC₅₀ values of 0.74 μM, 0.69 μM, and 0.18 μM, respectively. nih.gov In the realm of antioxidant research, flavonoid acetamide (B32628) derivatives have been studied for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant activity, expressed as IC₅₀ values, for these compounds ranged from 31.52 μM to 198.41 μM, highlighting how structural modifications can influence antioxidant capacity. mdpi.com

Table 3: Anti-inflammatory and Antioxidant Activity of Analogous Compounds

Exploration of Bioactive Properties

Agricultural Chemistry Research

Research in agricultural chemistry has explored the potential of various organic compounds, including esters like this compound and its analogs, for the development of new and effective crop protection agents. These investigations focus on creating solutions that are not only potent against target organisms but also exhibit favorable environmental and toxicological profiles.

Fungicidal Applications

The exploration of acetate (B1210297) derivatives in fungicidal applications has revealed promising candidates for controlling pathogenic fungi. While direct studies on the fungicidal properties of this compound are not extensively documented in publicly available research, significant findings have emerged from the study of its structural analogs, particularly those with an o-tolyl group.

One notable area of research involves the synthesis of strobilurin analogue fungicides. For instance, (E)-α-(Methoxyimino)-2-methylbenzeneacetic acid methyl ester, a derivative of the o-tolyl isomer of tolylacetic acid, serves as a key intermediate in the synthesis of Trifloxystrobin chemicalbook.com. Trifloxystrobin is a broad-spectrum foliar fungicide used to protect a wide range of crops chemicalbook.com. This connection highlights the potential of the tolylacetate scaffold in developing potent fungicidal compounds.

Further research into other acetate derivatives has also shown their fungicidal potential. For example, studies on thymol (B1683141) derivatives have demonstrated that thymol acetate exhibits significant inhibitory and fungicidal activity against the soilborne plant pathogenic fungus Rhizoctonia solani scirp.orgscirp.org. At a concentration of 0.021%, both thymol and thymol acetate completely inhibited the growth of the fungus scirp.orgscirp.org. Moreover, at a lower concentration of 0.012%, thymol acetate showed a 96.25% inhibition rate, which was considerably higher than that of thymol itself scirp.orgscirp.org. This suggests that the acetate functional group can enhance the fungicidal efficacy of the parent compound.

Table 1: Fungicidal Activity of Selected Acetate Derivatives

Compound Target Fungus Concentration Inhibition Rate (%) Reference
Thymol acetate Rhizoctonia solani 0.012% 96.25 scirp.orgscirp.org
Thymol Rhizoctonia solani 0.012% 58.25 scirp.orgscirp.org
Thymol acetate Rhizoctonia solani 0.021% 100 scirp.orgscirp.org

Herbicide and Pesticide Development

In the realm of herbicide and pesticide development, various esters, including methyl esters of fatty acids and other carboxylic acids, have been investigated for their bioactivity. Methyl acetate, a simpler analog, is utilized in pesticide formulations sipanholding.com.

Research has shown that fatty acid methyl esters can act as adjuvants, enhancing the herbicidal effects of essential oils researchgate.net. Furthermore, certain fatty acid esters themselves have been identified as having herbicidal properties. For instance, methyl esters of hexanoic acid, octanoic acid, decanoic acid, and dodecanoic acid are components of some herbicidal compositions google.com. The bio-herbicidal activity of methyl palmitate, a fatty acid methyl ester, has also been documented, showing significant suppression of chlorophyll (B73375) and antioxidant enzymes in weeds nih.gov.

In the development of insecticides, sugar esters have been explored as a relatively new class of compounds. These are synthesized by reacting sugars with fatty acids and have shown insecticidal and miticidal activity against various arthropod pests nih.gov. Carboxylic acid esters have also been the subject of patents for their insecticidal and acaricidal properties google.com. These findings underscore the broad potential of ester compounds in the development of new pest control agents.

Industrial and Material Science Research

In industrial and material science applications, esters are valued for their versatile properties, serving as solvents, plasticizers, and building blocks for polymers. While specific research on this compound in these areas is not widely published, the applications of analogous compounds, particularly methyl acetate, provide insight into its potential roles.

Use as Solvents

Methyl acetate is a widely used industrial solvent due to its favorable properties, including its ability to dissolve a wide range of resins, coatings, and adhesives racetate.comhaitungchemical.com. It is recognized for its fast-drying characteristics and is considered to have a relatively low toxicity compared to many other solvents, making it a preferred choice in various formulations racetate.com. Its applications span across industries, including the production of paints, coatings, cleaning agents, and even in the manufacturing of agricultural chemicals sipanholding.comracetate.com. The use of methyl acetate as a solvent in polyurethane coatings and adhesives is also a significant application nih.gov.

Precursors for Polymers and Coatings

Esters are fundamental building blocks in the synthesis of polyesters, a major class of polymers with diverse applications. Dicarboxylic acid methyl esters are commonly used as monomers in lipase-catalyzed polycondensation reactions to produce biodegradable polyesters researchgate.net. This enzymatic approach is considered an environmentally friendly method for polymer synthesis researchgate.net.

Table 2: Mentioned Compounds

Compound Name CAS Number
This compound 53088-69-0
(E)-α-(Methoxyimino)-2-methylbenzeneacetic acid methyl ester 120974-97-2
Trifloxystrobin 141517-21-7
Thymol acetate 528-79-0
Thymol 89-83-8
Methyl acetate 79-20-9
Methyl palmitate 112-39-0
Methyl hexanoate 106-70-7
Methyl octanoate 111-11-5
Methyl decanoate 110-42-9
Methyl dodecanoate 111-82-0
m-Tolyl acetate 122-46-3

Advanced Analytical Techniques in the Study of Methyl 2 M Tolyl Acetate

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups of Methyl 2-(m-tolyl)acetate. These methods rely on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR: In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The aromatic protons on the meta-substituted ring typically appear as a complex multiplet in the range of 7.0-7.3 ppm. The singlet for the methylene (-CH2-) protons, situated between the aromatic ring and the ester group, is anticipated around 3.6 ppm. The methyl group attached to the aromatic ring would likely produce a singlet near 2.3 ppm, while the methyl ester (-OCH3) protons are expected to be observed as a singlet around 3.7 ppm. researchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the region of 170-175 ppm. The carbons of the aromatic ring would appear between 120 and 140 ppm. The methylene carbon is expected around 40-45 ppm, the aromatic methyl carbon around 21 ppm, and the methoxy carbon of the ester at approximately 52 ppm.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of the proton and carbon signals. COSY spectra would reveal the coupling between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is utilized to identify longer-range couplings between protons and carbons, aiding in the complete structural elucidation.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0-7.3 (m)120-140
-CH2-~3.6 (s)40-45
Ar-CH3~2.3 (s)~21
-OCH3~3.7 (s)~52
C=O-170-175

Mass Spectrometry (MS, GC-MS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. chemguide.co.ukwhitman.edu

GC-MS: Gas Chromatography-Mass Spectrometry is a common technique for the analysis of volatile compounds like this compound. In the mass spectrum, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.20 g/mol ). nih.gov The fragmentation pattern is influenced by the stability of the resulting ions. libretexts.org A prominent fragment is often observed at m/z 105, which can be attributed to the loss of the methoxycarbonyl group (-•COOCH3) and subsequent rearrangement to form the stable tropylium (B1234903) ion. nih.gov Other significant peaks can be seen at m/z 77, corresponding to the phenyl group, and at m/z 91, also indicative of a tropylium-like structure. nih.gov

m/zRelative Intensity (%)Plausible Fragment
10599.99[C₈H₉]⁺
7713.90[C₆H₅]⁺
10610.40[C₈H₁₀]⁺•
1038.20[C₈H₇]⁺
785.80[C₆H₆]⁺•

Data sourced from PubChem. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry can also be employed, particularly for analyzing mixtures or for compounds that may not be suitable for GC. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. docbrown.info The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak is anticipated in the region of 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. docbrown.info The C-O stretching vibrations of the ester are expected to produce strong bands in the 1100-1300 cm⁻¹ region. libretexts.org Absorptions due to C-H stretching of the aromatic ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would appear just below 3000 cm⁻¹. libretexts.org Aromatic C=C stretching vibrations usually give rise to several bands in the 1450-1600 cm⁻¹ range.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
Aromatic C-H Stretch>3000Medium
Aliphatic C-H Stretch<3000Medium-Strong
Ester C=O Stretch1735-1750Strong, Sharp
Aromatic C=C Stretch1450-1600Medium-Weak
Ester C-O Stretch1100-1300Strong

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for separating and analyzing volatile compounds. core.ac.uk For the analysis of this compound and its isomers, a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polysiloxane, is typically used. Temperature programming, where the column temperature is gradually increased during the analysis, allows for the efficient separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Liquid Chromatography (LC, HPLC, UPLC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), offers a versatile approach for the analysis of a wide range of compounds.

HPLC and UPLC: For this compound, a reversed-phase HPLC method would be most common. sielc.com This involves a non-polar stationary phase, such as C18-modified silica, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). sielc.com UPLC, which utilizes smaller particle sizes in the stationary phase, allows for faster analysis times and improved resolution compared to traditional HPLC. Detection is often carried out using a UV detector, as the aromatic ring of the compound absorbs UV light.

Electroanalytical Techniques

While specific electroanalytical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the electrochemical behavior of related aromatic esters and carboxylic acids provides a framework for understanding its potential analysis. Electroanalytical methods, such as voltammetry, are powerful tools for investigating the redox properties of organic molecules. These techniques can provide detailed information on oxidation and reduction potentials, reaction mechanisms, and kinetics, and can be developed into quantitative analytical methods.

The electrochemical characteristics of this compound would be influenced by the ester functional group and the tolyl moiety. Generally, the direct oxidation or reduction of simple aromatic esters occurs at high potentials, often outside the accessible window of common solvents and electrolytes. However, the presence of the methyl group on the aromatic ring can influence the electron density and, consequently, its electrochemical behavior compared to unsubstituted methyl phenylacetate.

In a broader context, studies on the anodic oxidation of phenylacetate ions have shown that the process can lead to different products depending on the reaction conditions and the structure of the molecule. These studies provide insights into the potential oxidative pathways that derivatives like this compound might undergo.

For analytical purposes, electroanalytical techniques could be developed for the quantitative determination of this compound. This would likely involve the use of modified electrodes to improve sensitivity and selectivity, especially for detection in complex matrices. For instance, chemically modified electrodes are often employed in the voltammetric determination of various organic compounds.

Although no specific data tables for the electroanalysis of this compound were found, the following table presents hypothetical data based on the expected electrochemical behavior of similar aromatic esters to illustrate the type of information that would be obtained from such studies.

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

Parameter Value
Peak Reduction Potential (Epc) -2.1 V (vs. Ag/AgCl)
Peak Oxidation Potential (Epa) +1.8 V (vs. Ag/AgCl)
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPF6
Working Electrode Glassy Carbon

Note: The data in this table is illustrative and not based on experimental results for this compound.

Further research would be necessary to experimentally determine the precise electrochemical parameters for this compound and to develop validated electroanalytical methods for its detection and quantification.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms

Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms. Currently, specific experimental data on the biodegradation of Methyl 2-(m-tolyl)acetate is limited in publicly available scientific literature. Therefore, the following sections provide an overview of general biodegradation principles for aromatic esters and related compounds, which can offer insights into the potential fate of this compound.

Aerobic Transformation: In the presence of oxygen, microorganisms can utilize a wide range of organic compounds as a source of carbon and energy. The biodegradation of aromatic esters under aerobic conditions generally involves the initial hydrolysis of the ester bond by esterase enzymes, yielding an alcohol (methanol in this case) and a carboxylic acid (2-(m-tolyl)acetic acid). The resulting carboxylic acid can then be further metabolized through various pathways, often involving the cleavage of the aromatic ring. Bacteria have developed diverse strategies to obtain energy from aromatic compounds under oxic conditions researchgate.net. The rate of aerobic degradation is influenced by factors such as temperature, pH, nutrient availability, and the microbial population present in the soil or water.

Anaerobic Transformation: In the absence of oxygen, the biodegradation of aromatic compounds is generally slower and involves different microbial consortia and metabolic pathways. While some aerobically persistent contaminants can be transformed under anaerobic conditions, the range of reactions is more limited dntb.gov.ua. The initial hydrolysis of the ester bond is also a likely first step in the anaerobic degradation of this compound. Subsequent degradation of the aromatic ring under anaerobic conditions is a more complex process and often proceeds via reductive pathways before ring cleavage.

The microbial metabolism of aromatic compounds is a subject of extensive research, particularly in the context of bioremediation of contaminated sites. Bacteria, in particular, play a crucial role in the breakdown of these compounds through various catabolic pathways researchgate.netnih.gov. The genes responsible for the degradation of aromatic compounds are often located on mobile genetic elements like plasmids, which allows for their transfer between different bacterial species and facilitates microbial adaptation to new pollutants researchgate.net.

While no specific microorganisms have been identified for the degradation of this compound, it is plausible that common soil and water bacteria possessing broad-specificity esterases and aromatic degradation pathways could metabolize this compound. The bioremediation potential of a site contaminated with this compound would depend on the presence of such microbial communities and the prevailing environmental conditions. Bioremediation strategies could involve stimulating the indigenous microbial population (biostimulation) or introducing specific microorganisms with known degradative capabilities (bioaugmentation).

The Organisation for Economic Co-operation and Development (OECD) has established a set of guidelines for testing the biodegradability of chemicals. These tests are categorized into "ready biodegradability" and "inherent biodegradability."

Ready Biodegradability (OECD 301): These stringent tests are designed to screen for chemicals that will rapidly and completely biodegrade in the environment. A compound is considered "readily biodegradable" if it meets specific pass levels (e.g., >60% of theoretical CO2 evolution or >70% of dissolved organic carbon removal) within a 28-day period and satisfies a "10-day window" criterion oecd.orgeurolab.netoecd.orgaropha.com. There are several methods within the OECD 301 series, each with specific applicability depending on the properties of the test substance (e.g., solubility, volatility).

Interactive Data Table: OECD 301 Ready Biodegradability Test Methods

Test GuidelineTest NameMeasured ParameterApplicabilityPass Level
OECD 301 ADOC Die-AwayDissolved Organic Carbon (DOC)Soluble, non-volatile substances>70% DOC removal
OECD 301 BCO2 Evolution (Sturm Test)Carbon Dioxide (CO2) evolutionSoluble, poorly soluble, and insoluble substances>60% of ThCO2
OECD 301 CModified MITI (I) TestOxygen consumptionSoluble substances>60% of ThOD
OECD 301 DClosed Bottle TestDissolved Oxygen (DO)Soluble, poorly soluble, and volatile substances>60% of ThOD
OECD 301 EModified OECD Screening TestDissolved Organic Carbon (DOC)Soluble, non-volatile substances>70% DOC removal
OECD 301 FManometric Respirometry TestOxygen consumptionSoluble, poorly soluble, and volatile substances>60% of ThOD

ThCO2: Theoretical Carbon Dioxide; ThOD: Theoretical Oxygen Demand

No specific data from OECD 301 studies for this compound are publicly available.

Inherent Biodegradability (OECD 302): These tests are designed to assess whether a chemical has the potential to biodegrade under favorable conditions, such as a high concentration of microorganisms and a long exposure time. A positive result in an inherent biodegradability test suggests that the substance is not persistent, even if it does not meet the stringent criteria for ready biodegradability situbiosciences.comibacon.comunit.noaropha.com.

Interactive Data Table: OECD 302 Inherent Biodegradability Test Methods

Test GuidelineTest NameMeasured ParameterApplicabilityPass Level
OECD 302 AModified SCAS TestDissolved Organic Carbon (DOC)Soluble, non-volatile substances>70% DOC removal
OECD 302 BZahn-Wellens/EMPA TestDissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD)Soluble, non-volatile, non-adsorbing substances>70% DOC/COD removal
OECD 302 CModified MITI (II) TestOxygen consumptionSoluble and poorly soluble substances>70% of ThOD

No specific data from OECD 302 studies for this compound are publicly available.

Photodegradation Processes

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. This process can be a significant environmental fate pathway for substances present in the atmosphere or in sunlit surface waters.

Aquatic Environments: Direct photolysis in water occurs when a chemical absorbs light and is transformed into other products. The rate of this process depends on the light absorption spectrum of the compound and the intensity of solar radiation. Aromatic esters can undergo photodegradation in aquatic environments, although the specific pathways and rates are highly dependent on the molecular structure frontiersin.orgacs.orgnih.gov. For this compound, it is expected to absorb UV light due to its aromatic ring. However, without experimental data, the significance of direct photolysis as a degradation pathway in water remains unknown.

Atmospheric Environments: In the atmosphere, organic compounds can be degraded by direct photolysis or by reaction with photochemically generated reactive species, most importantly the hydroxyl radical (•OH). The atmospheric fate of volatile organic compounds (VOCs) is often dominated by their reaction with •OH radicals mdpi.com. While specific data for this compound is not available, it is anticipated that as a semi-volatile organic compound, it could be subject to atmospheric transport and degradation. The rate of its reaction with hydroxyl radicals would determine its atmospheric lifetime.

Environmental Monitoring and Analysis

Effective environmental monitoring is essential for determining the presence and concentration of chemical compounds in various environmental matrices. The development of sensitive and specific analytical methods is a prerequisite for such monitoring.

Specific methods for the routine monitoring of this compound in environmental samples (water, soil, air) have not been widely reported, likely due to a lack of significant commercial use or regulatory concern that would necessitate such monitoring. However, general analytical techniques used for the determination of aromatic esters and other semi-volatile organic compounds are well-established and could be adapted for this purpose.

Commonly employed analytical methods for the analysis of such compounds in environmental samples include:

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is a powerful technique for the separation, identification, and quantification of organic compounds in complex mixtures nih.govmdpi.comnih.gov.

High-Performance Liquid Chromatography (HPLC) with UV or MS detection is another versatile technique suitable for the analysis of aromatic esters, particularly for less volatile compounds or for samples that are not amenable to GC analysis nih.govnih.gov.

Sample preparation for these analyses typically involves an extraction step to isolate the target analyte from the sample matrix (e.g., liquid-liquid extraction or solid-phase extraction for water samples; Soxhlet or ultrasonic extraction for soil and sediment samples), followed by a clean-up step to remove interfering substances dntb.gov.uanih.govmdpi.comnih.govenv.go.jp.

Interactive Data Table: General Analytical Techniques for Aromatic Esters in Environmental Samples

Analytical TechniqueDetectorSample MatrixGeneral Applicability
Gas Chromatography (GC)Flame Ionization Detector (FID)Water, Soil, AirQuantitative analysis of volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)Mass Spectrometer (MS)Water, Soil, AirIdentification and quantification of volatile and semi-volatile compounds.
High-Performance Liquid Chromatography (HPLC)UV-Visible Detector (UV-Vis)Water, SoilQuantification of compounds with chromophores.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Mass Spectrometer (MS)Water, SoilIdentification and quantification of a wide range of compounds, including less volatile and thermally labile ones.

Predictive Modeling for Environmental Fate

In the absence of experimental data, predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to estimate the environmental fate of chemicals. tandfonline.comnih.gov These models use the molecular structure of a compound to predict its physicochemical properties and environmental behavior, such as its potential for biodegradation, bioaccumulation, and mobility. ecetoc.org

For this compound, QSAR models could be used to estimate key environmental parameters based on its structural similarity to other aromatic esters for which experimental data are available. These models are built on the principle that the properties of a chemical are a function of its molecular structure. rsc.org

Key Parameters Predicted by QSAR Models:

Biodegradation: The likelihood and rate at which a compound will be broken down by microorganisms.

Soil Adsorption Coefficient (Koc): This parameter indicates the tendency of a compound to adsorb to soil and sediment, which affects its mobility in the environment.

Henry's Law Constant: This value relates the concentration of a compound in the air to its concentration in water, indicating its potential for volatilization from water bodies.

Bioaccumulation Factor (BCF): This predicts the potential for a chemical to accumulate in the tissues of living organisms.

While these models provide valuable initial assessments, it is important to note that their predictions are estimations and should be supported by experimental data whenever possible. ecetoc.org The reliability of a QSAR model depends on the quality and relevance of the data used to develop it. tandfonline.com

Table 2: List of Compounds Mentioned

Compound Name
This compound

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(m-tolyl)acetate in academic settings?

this compound is synthesized via catalytic arylation or esterification reactions. For example, borane-catalyzed arylation of aryldiazoacetates with substituted anilines yields derivatives such as Methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate, achieving a 72% yield through column chromatography (EtOAc/hexane, 1:40 v/v) . Alternative routes include cyclopropane carboxamide coupling, where methyl ester derivatives are purified using silica gel chromatography and characterized via HRMS and NMR .

Q. Key Reaction Conditions Table

MethodCatalyst/ReagentsYieldPurification TechniqueReference
Borane-catalyzed arylationB(C6F5)3, aryldiazoacetates72%Column chromatography
Cyclopropane couplingDCC, DMAP76–85%Silica gel chromatography

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable. For instance:

  • ¹H NMR : this compound derivatives show distinct aromatic proton signals at δ 7.15–7.30 ppm (m-tolyl group) and ester methyl peaks at δ 3.78 ppm .
  • HRMS : The molecular ion peak for Methyl 2-(4-(dimethylamino)phenyl)-2-(m-tolyl)acetate ([C20H21NO4]+) is observed at m/z 340.7 (calculated: 339.39) .
    Infrared (IR) spectroscopy further confirms functional groups, with ester C=O stretches at ~1758 cm⁻¹ and amide bands at ~1681 cm⁻¹ .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound serves as a precursor for bioactive molecules. For example, cyclopropane-containing derivatives exhibit potential in enzyme inhibition studies due to their rigid structural motifs . It is also used in forensic research to synthesize controlled substance analogs, emphasizing the need for robust analytical standards (e.g., ≥98% purity by HPLC) .

Advanced Research Questions

Q. How can researchers address low yields in the catalytic synthesis of this compound derivatives?

Optimization strategies include:

  • Catalyst Screening : Substituting B(C6F5)3 with chiral catalysts to enhance enantioselectivity .
  • Solvent Effects : Testing polar aprotic solvents (e.g., DMF) to improve reaction homogeneity.
  • Temperature Control : Lowering reaction temperatures to minimize side reactions, as seen in cyclopropane syntheses (reflux at 80°C vs. room temperature) .

Q. What analytical challenges arise in distinguishing structural isomers of this compound, and how are they resolved?

Isomeric ambiguity (e.g., ortho vs. para substitution) is addressed via:

  • 2D NMR : COSY and NOESY experiments differentiate proton coupling patterns in aromatic regions .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical uncertainties, though this requires high-purity samples and expertise in SHELX refinement .

Q. How do conflicting spectral data impact structural validation, and what mitigation approaches are recommended?

Discrepancies between observed and theoretical NMR/IR peaks may indicate impurities or tautomerism. For example, unexpected downfield shifts in ester carbonyl signals (~175 cm⁻¹ deviation) suggest residual solvent interference. Mitigation includes:

  • Repetitive Purification : Re-crystallization or preparative HPLC to isolate pure fractions .
  • Computational Validation : Comparing experimental spectra with density functional theory (DFT)-simulated data .

Q. What role does this compound play in studying enzyme-substrate interactions?

Its ester and aryl groups mimic natural substrates in hydrolytic enzymes (e.g., esterases). Researchers employ kinetic assays to measure inhibition constants (Kᵢ), with modifications to the m-tolyl moiety enhancing binding affinity .

Q. How are stability and storage conditions optimized for this compound in long-term studies?

Stability data indicate a ≥2-year shelf life at -20°C in inert atmospheres. Degradation is monitored via periodic HPLC to detect hydrolysis byproducts (e.g., free acetic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.